1-Benzofuran-5-carbaldehyde

Description

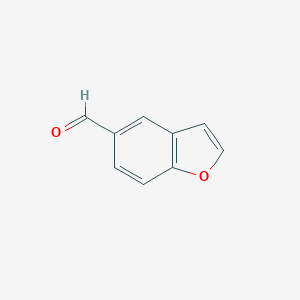

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLBDLDNTMMZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378761 | |

| Record name | 1-Benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10035-16-2 | |

| Record name | 1-Benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzofuran-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Benzofuran-5-carbaldehyde chemical properties and structure

C---C || || C---C \ / C / C---C=O | | H H SMILES:O=Cc1ccc2occc2c1 [2]* InChI Key: LLLBDLDNTMMZHL-UHFFFAOYSA-N [2][3][4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆O₂ | [1][2][3][4][5] |

| Molecular Weight | 146.14 g/mol | [2][6][3][5] |

| Appearance | Pale yellow to light brown solid or liquid | [1][2] |

| Melting Point | 36-38 °C | [4] |

| Boiling Point | 70-74 °C at 0.15 mm Hg | [7] |

| Density | 1.238 g/cm³ | [7] |

| Flash Point | 110.2 °C | [7] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

| CAS Number | 10035-16-2 | [1][3] |

Synthesis of this compound

A common synthetic route to this compound involves the formylation of a Grignard reagent derived from 5-bromo-1-benzofuran.

Experimental Protocol: Grignard Formylation

This protocol details the synthesis of this compound from 5-bromo-1-benzofuran. [6] Materials:

-

5-bromo-1-benzofuran

-

Magnesium (Mg) turnings

-

Iodine (I₂) crystal

-

Dry Tetrahydrofuran (THF)

-

Dry N,N-Dimethylformamide (DMF)

-

3N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

-

Petroleum ether

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Grignard Reagent Formation:

-

A mixture of 5-bromo-1-benzofuran (0.5 g), Mg (0.92 g, 0.038 mol), and one crystal of I₂ in dry THF (2.5 mL) is refluxed under a nitrogen atmosphere for 30 minutes.

-

Once the iodine color disappears, a solution of 5-bromo-1-benzofuran (4.5 g) in 25 mL of dry THF is added. The mixture is then refluxed for an additional 2 hours. [6]

-

-

Formylation:

-

The reaction mixture is cooled to -40 °C.

-

Dry DMF (3.6 g) is added dropwise.

-

The reaction is allowed to slowly warm to room temperature over a period of 12 hours. [6]

-

-

Work-up and Purification:

-

The reaction mixture is cooled to 0 °C and acidified to pH 2 with 3N HCl, followed by stirring for 30 minutes. [6] * The mixture is diluted with water (500 mL) and extracted with ethyl acetate (2 x 200 mL). [6] * The combined organic layers are washed with brine and dried.

-

The solvent is removed under vacuum. [6] * The crude product is purified by column chromatography on silica gel using a petroleum ether/CH₂Cl₂ eluent to yield this compound as a liquid (2 g, 54% yield). [6] Characterization:

-

-

LC-MS: M/Z ESI: 1.47 min, 147.34 (M+1). [6]

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Development

The benzofuran moiety is a significant pharmacophore found in numerous natural products and synthetic compounds with a wide range of biological activities. [8][9][10]These activities include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. [8][9][10][11] The aldehyde group at the 5-position makes this compound a versatile intermediate for further chemical modifications, particularly through condensation reactions and nucleophilic additions, allowing for the synthesis of more complex benzofuran derivatives. [1]These derivatives are of great interest in medicinal chemistry for the development of novel therapeutic agents. [1][9]For example, benzofuran derivatives have been investigated as potential treatments for cardiovascular disorders, neurodegenerative diseases like Alzheimer's, and as topoisomerase I inhibitors for cancer therapy. [12][13]

Drug Discovery Potential Pathway

Caption: Role of this compound in drug discovery.

Safety and Handling

This compound is classified as an irritant. It may cause respiratory irritation and causes skin and serious eye irritation. [3][14]Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Statements:

References

- 1. CAS 10035-16-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C9H6O2 | CID 2773875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 10035-16-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. This compound CAS 10035-16-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. scienceopen.com [scienceopen.com]

- 11. medcraveonline.com [medcraveonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 14. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to 1-Benzofuran-5-carbaldehyde (CAS: 10035-16-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzofuran-5-carbaldehyde (CAS: 10035-16-2), a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, synthesis methodologies, spectral analysis, and reactivity. A significant focus is placed on its application as a crucial intermediate in the synthesis of potent and selective inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and Phosphodiesterase 5 (PDE5), both of which are significant targets in contemporary drug discovery. The guide includes detailed experimental protocols, tabulated data for easy reference, and visual diagrams of relevant signaling pathways and experimental workflows to support researchers in their drug development endeavors.

Introduction

This compound is an aromatic aldehyde built upon a benzofuran scaffold. The benzofuran moiety, a fusion of a benzene and a furan ring, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The aldehyde functional group at the 5-position provides a versatile handle for a variety of chemical transformations, making it an invaluable starting material for the synthesis of more complex molecules.[2]

This compound is particularly noted for its role as a precursor to potent inhibitors of two key enzymes: Glycogen Synthase Kinase-3β (GSK-3β) and Phosphodiesterase 5 (PDE5).[3] GSK-3β is implicated in a range of pathologies including neurodegenerative diseases, bipolar disorder, and diabetes, while PDE5 inhibitors are widely used for the treatment of erectile dysfunction and pulmonary hypertension. The ability to serve as a scaffold for inhibitors of these distinct and important enzyme classes underscores the significance of this compound in modern drug discovery programs.

Physicochemical Properties

This compound is typically a colorless to light yellow liquid or a low melting point solid.[4] It is soluble in common organic solvents. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 10035-16-2 | [3] |

| Molecular Formula | C₉H₆O₂ | [3] |

| Molecular Weight | 146.14 g/mol | [3] |

| Appearance | Colorless to light yellow liquid or solid | [4] |

| Melting Point | 50.5 °C | [4] |

| Boiling Point | 70-74 °C at 0.15 mmHg | [4] |

| Density | 1.238 g/cm³ | [4] |

| Refractive Index | 1.651 | [4] |

| XlogP | 1.8 | [3] |

| Topological Polar Surface Area (TPSA) | 30.2 Ų | [5] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aldehydic proton and the aromatic protons on the benzofuran ring system. Based on general principles and data for similar structures, the anticipated chemical shifts are outlined in Table 2.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | ~9.9 - 10.1 | s | - |

| H-2 | ~7.7 - 7.9 | d | ~2.2 |

| H-3 | ~6.8 - 7.0 | d | ~2.2 |

| H-4 | ~8.0 - 8.2 | d | ~1.5 |

| H-6 | ~7.8 - 8.0 | dd | ~8.5, 1.5 |

| H-7 | ~7.5 - 7.7 | d | ~8.5 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct carbon signals, including the characteristic downfield signal for the carbonyl carbon of the aldehyde. The predicted chemical shifts are provided in Table 3.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~190 - 192 |

| C-2 | ~145 - 147 |

| C-3 | ~107 - 109 |

| C-3a | ~128 - 130 |

| C-4 | ~125 - 127 |

| C-5 | ~131 - 133 |

| C-6 | ~123 - 125 |

| C-7 | ~112 - 114 |

| C-7a | ~155 - 157 |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong absorption band for the carbonyl group of the aldehyde, as well as bands corresponding to the aromatic C-H and C=C stretching vibrations.

Table 4: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | ~1690 - 1710 | Strong |

| Aromatic C-H Stretch | ~3050 - 3150 | Medium |

| Aldehyde C-H Stretch | ~2720 and ~2820 | Weak to Medium |

| Aromatic C=C Stretch | ~1450 - 1600 | Medium to Strong |

| C-O-C Stretch (Furan) | ~1050 - 1250 | Strong |

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 146. The fragmentation pattern is expected to involve the loss of the aldehyde group or its components.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion | Description |

| 146 | [C₉H₆O₂]⁺ | Molecular Ion (M⁺) |

| 145 | [C₉H₅O₂]⁺ | Loss of H radical from the aldehyde |

| 117 | [C₈H₅O]⁺ | Loss of the CHO group |

| 89 | [C₇H₅]⁺ | Further fragmentation of the benzofuran ring |

Synthesis and Reactivity

Synthesis

Several synthetic routes to this compound have been reported. A common and effective method involves a Grignard reaction with 5-bromo-1-benzofuran, followed by formylation.[6] Another potential route is the Vilsmeier-Haack formylation of 1-benzofuran, although this can sometimes lead to a mixture of isomers.[7][8]

This protocol details the synthesis of this compound from 5-bromo-1-benzofuran.

Materials:

-

5-bromo-1-benzofuran

-

Magnesium (Mg) turnings

-

Iodine (I₂) crystal

-

Dry Tetrahydrofuran (THF)

-

Dry N,N-Dimethylformamide (DMF)

-

3N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Silica gel for column chromatography

-

Petroleum ether and Dichloromethane (CH₂Cl₂) for elution

Procedure:

-

A mixture of 5-bromo-1-benzofuran (0.5 g), Mg (0.92 g, 0.038 mol), and a crystal of I₂ in dry THF (2.5 mL) under a nitrogen atmosphere is refluxed for 30 minutes to initiate the Grignard reagent formation.

-

Once the iodine color disappears, a solution of 5-bromo-1-benzofuran (4.5 g) in 25 mL of dry THF is added, and the mixture is refluxed for an additional 2 hours.

-

The reaction mixture is then cooled to -40 °C.

-

Dry DMF (3.6 g) is added dropwise, and the mixture is slowly warmed to room temperature over a period of 12 hours.

-

The reaction is cooled to 0 °C and acidified to pH 2 with 3N HCl, followed by stirring for 30 minutes.

-

The mixture is diluted with water (500 mL) and extracted with ethyl acetate (2 x 200 mL).

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a petroleum ether/CH₂Cl₂ gradient) to yield this compound as a liquid.[6]

Reactivity

The aldehyde group of this compound is the primary site of its reactivity, undergoing typical aldehyde reactions such as oxidation, reduction, and nucleophilic addition. Its most significant application is in the construction of heterocyclic systems.[2] It serves as a key electrophile in condensation reactions to form imines, oximes, and hydrazones, which can then be further cyclized.

Applications in Drug Discovery

This compound is a valuable starting material for the synthesis of bioactive molecules, particularly inhibitors of GSK-3β and PDE5.[3]

Synthesis of GSK-3β Inhibitors

Derivatives of this compound, specifically benzofuranyl oxadiazoles, have been identified as potent inhibitors of GSK-3β with good brain permeability.[3]

This generalized protocol outlines the key steps in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from an acid hydrazide, which can be derived from this compound.

Materials:

-

Acid hydrazide (derived from this compound)

-

Substituted carboxylic acid or acid chloride

-

Phosphorus oxychloride (POCl₃)

-

Sodium bicarbonate solution

-

Ethanol

Procedure:

-

An equimolar mixture of the substituted acid hydrazide and a substituted carboxylic acid is prepared.

-

The mixture is cooled in an ice bath, and phosphorus oxychloride is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is refluxed for 6-7 hours.

-

The mixture is then cooled to room temperature and carefully poured onto crushed ice.

-

The resulting solution is neutralized with a sodium bicarbonate solution, leading to the precipitation of the crude product.

-

The solid is filtered, washed with water, and purified by recrystallization from ethanol to yield the 2,5-disubstituted 1,3,4-oxadiazole.[9]

Synthesis of PDE5 Inhibitors

This compound is also a precursor for the synthesis of pyrroloquinolone derivatives that act as PDE5 inhibitors.[3] These compounds are of interest for the treatment of erectile dysfunction.

Biological Significance and Signaling Pathways

While this compound itself is not reported to have significant direct biological activity, its derivatives are potent modulators of key signaling pathways.

GSK-3β Signaling Pathway

Glycogen Synthase Kinase-3β is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3β is associated with several diseases. Inhibition of GSK-3β can lead to the stabilization of β-catenin, a key component of the Wnt signaling pathway, which then translocates to the nucleus to regulate gene expression.

PDE5 Signaling Pathway

Phosphodiesterase 5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). Inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This signaling cascade plays a critical role in smooth muscle relaxation, particularly in the corpus cavernosum and pulmonary vasculature.

References

- 1. Benzofuran [webbook.nist.gov]

- 2. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H6O2 | CID 2773875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. plantaedb.com [plantaedb.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 9. benchchem.com [benchchem.com]

Physical and chemical properties of 1-Benzofuran-5-carbaldehyde

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Benzofuran-5-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. The information presented herein is compiled from various scientific sources and databases to ensure accuracy and depth.

Chemical Identity and Physical Properties

This compound, also known as 5-formylbenzofuran, is a heterocyclic aromatic aldehyde. Its core structure consists of a fused benzene and furan ring system with a formyl group at the 5-position.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 10035-16-2[1] |

| Molecular Formula | C₉H₆O₂[1] |

| Molecular Weight | 146.14 g/mol [1] |

| InChI Key | LLLBDLDNTMMZHL-UHFFFAOYSA-N[1] |

| SMILES | O=Cc1ccc2occc2c1 |

| Synonyms | Benzofuran-5-carboxaldehyde, 5-Formylbenzofuran[1][2] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid or solid | |

| Melting Point | 36-38 °C or 50.5 °C | |

| Boiling Point | 70-74 °C at 0.15 mmHg | |

| Density | 1.238 g/cm³ | |

| Solubility | Soluble in organic solvents | |

| Flash Point | 110.2 °C |

Spectroscopic Data

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.9 - 10.1 | Singlet | Aldehydic proton (-CHO) |

| 7.8 - 8.2 | Multiplet | Aromatic protons |

| 7.2 - 7.7 | Multiplet | Aromatic and Furan protons |

| 6.8 - 7.1 | Doublet | Furan proton |

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 190 - 192 | Aldehydic Carbonyl (C=O) |

| 155 - 160 | Aromatic Carbon (C-O) |

| 145 - 150 | Furan Carbon (C-O) |

| 120 - 135 | Aromatic and Furan Carbons |

| 105 - 115 | Furan Carbon |

Table 5: Typical Infrared (IR) Absorption Peaks

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2850 - 2750 | Medium, Sharp | Aldehydic C-H Stretch |

| 1700 - 1680 | Strong, Sharp | Aldehydic C=O Stretch |

| 1600 - 1450 | Medium to Strong | Aromatic C=C Stretch |

| 1250 - 1000 | Strong | C-O Stretch (Furan and Ether) |

Mass Spectrometry (MS) The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 146. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO, 29 amu) to give a fragment at m/z 117, and the loss of carbon monoxide (CO, 28 amu) to yield a fragment at m/z 118. Further fragmentation of the benzofuran ring system would also be observed.

Chemical Reactivity and Stability

This compound is a stable compound under normal laboratory conditions. As an aromatic aldehyde, it can undergo a variety of chemical transformations, including:

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

-

Reduction: The aldehyde can be reduced to a primary alcohol.

-

Nucleophilic Addition: The carbonyl group is susceptible to attack by nucleophiles.

-

Wittig Reaction: It can react with phosphorus ylides to form alkenes.

-

Condensation Reactions: It can participate in condensation reactions such as the Knoevenagel and aldol condensations.

The benzofuran ring system is generally stable but can undergo electrophilic substitution, although the reactivity is influenced by the deactivating effect of the aldehyde group.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the formylation of a 5-substituted benzofuran precursor. One documented method is the Grignard reaction of 5-bromo-1-benzofuran followed by reaction with N,N-dimethylformamide (DMF).[3]

Materials:

-

5-bromo-1-benzofuran

-

Magnesium (Mg) turnings

-

Iodine (I₂) crystal

-

Dry Tetrahydrofuran (THF)

-

Dry N,N-Dimethylformamide (DMF)

-

3N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Petroleum ether and Dichloromethane (CH₂Cl₂) for elution

Procedure: [3]

-

A mixture of 5-bromo-1-benzofuran (0.5 g), magnesium (0.92 g), and a crystal of iodine in dry THF (2.5 mL) is refluxed under a nitrogen atmosphere for 30 minutes to initiate the Grignard reagent formation.

-

Once the iodine color disappears, a solution of 5-bromo-1-benzofuran (4.5 g) in dry THF (25 mL) is added, and the mixture is refluxed for an additional 2 hours.

-

The reaction mixture is then cooled to -40 °C.

-

Dry DMF (3.6 g) is added dropwise, and the mixture is allowed to slowly warm to room temperature over a period of 12 hours.

-

The reaction mixture is cooled to 0 °C and acidified to pH 2 with 3N HCl, followed by stirring for 30 minutes.

-

The mixture is diluted with water (500 mL) and extracted with ethyl acetate (2 x 200 mL).

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and dichloromethane as the eluent to yield this compound as a liquid.[3]

Safety and Handling

This compound is classified as a hazardous substance.[1][2]

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [2][3]

-

Work in a well-ventilated area or in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly closed container in a dry and well-ventilated place.

Visualization

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 5-bromo-1-benzofuran.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Benzofuran Derivatives in Drug Discovery

Benzofuran derivatives are important scaffolds in medicinal chemistry due to their wide range of biological activities. The following diagram illustrates the logical relationship from the core structure to its potential therapeutic applications.

Caption: Role of benzofuran derivatives in drug discovery.

References

Spectroscopic Profile of 1-Benzofuran-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzofuran-5-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical and fine chemical products.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below. This information is crucial for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.9 | s | - | H-10 (Aldehyde) |

| ~8.2 | d | ~1.5 | H-4 |

| ~7.9 | dd | ~8.5, 1.5 | H-6 |

| ~7.7 | d | ~8.5 | H-7 |

| ~7.6 | d | ~2.2 | H-2 |

| ~6.9 | d | ~2.2 | H-3 |

Note: Predicted data based on typical chemical shifts for benzofuran and aromatic aldehydes. Solvent: CDCl₃.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~192 | C-10 (C=O) |

| ~156 | C-7a |

| ~146 | C-2 |

| ~132 | C-5 |

| ~129 | C-3a |

| ~128 | C-6 |

| ~125 | C-4 |

| ~112 | C-7 |

| ~107 | C-3 |

Note: Predicted data based on typical chemical shifts for benzofuran and aromatic aldehydes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The principal IR absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | Strong | C=O stretch (Aldehyde) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O stretch (Ether) |

| ~880-800 | Strong | C-H out-of-plane bending (Aromatic) |

Note: Predicted data based on characteristic IR absorption frequencies for aromatic aldehydes and benzofurans.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Assignment |

| 146 | High | [M]⁺ (Molecular ion) |

| 145 | High | [M-H]⁺ |

| 117 | Medium | [M-CHO]⁺ |

| 89 | Medium | [M-CHO-CO]⁺ |

Note: Predicted fragmentation pattern based on the structure of this compound. The molecular ion is expected to be prominent.[4][5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

-

Sample Preparation (Thin Film Method) : Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition : Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. Typically, a background spectrum of the clean salt plate is recorded first and subtracted from the sample spectrum.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction : Introduce a dilute solution of this compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization : Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[6]

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z.

-

Data Interpretation : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

The Enigmatic Presence of 1-Benzofuran-5-carbaldehyde in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzofuran-5-carbaldehyde, a heterocyclic aromatic aldehyde, has been identified as a natural product in the fungal and plant kingdoms. This technical guide provides a comprehensive overview of its known natural occurrences, putative biosynthetic origins, and generalized methodologies for its detection and quantification. While the presence of this compound is confirmed, a notable gap exists in the scientific literature regarding its quantitative levels in various species and its specific biological functions and signaling pathways within plants. This document aims to consolidate the current knowledge and provide a framework for future research into this intriguing secondary metabolite.

Natural Occurrence

This compound has been reported in a limited number of species, spanning both the fungal and plant kingdoms. The primary documented sources are:

-

Fungus: Xylobolus subpileatus, a species of crust fungus.[1][2]

-

Plant: Tetrapanax papyrifer, commonly known as the rice-paper plant.[1]

Despite its confirmed presence, there is a significant lack of quantitative data regarding the concentration of this compound in these or any other species. This represents a critical knowledge gap for researchers interested in the ecological roles and potential applications of this compound.

Data Presentation: Quantitative Analysis

To date, no specific quantitative studies detailing the concentration of this compound in plant or fungal tissues have been found in the available scientific literature. The following table is presented to highlight this gap and to serve as a template for future research in this area.

| Plant/Fungus Species | Plant Part/Fungal Tissue | Concentration (µg/g dry weight) | Method of Quantification | Reference |

| Xylobolus subpileatus | Fruiting Body | Data Not Available | - | |

| Tetrapanax papyrifer | Leaves | Data Not Available | - | |

| Tetrapanax papyrifer | Stem | Data Not Available | - | |

| Tetrapanax papyrifer | Roots | Data Not Available | - |

Putative Biosynthesis

The precise biosynthetic pathway leading to this compound has not been elucidated. However, based on the known biosynthesis of other benzofuran derivatives in plants, a putative pathway can be hypothesized to originate from the phenylpropanoid pathway .[3][4][5][6][7] This general metabolic route is responsible for the synthesis of a wide array of phenolic compounds in plants.

The proposed pathway initiates with the amino acid L-phenylalanine, which undergoes a series of enzymatic transformations to produce various cinnamic acid derivatives. These intermediates can then be further modified through hydroxylation, methylation, and cyclization reactions to form the benzofuran scaffold. The final step to yield this compound would likely involve an oxidation step to form the aldehyde group at the C-5 position.

Experimental Protocols

Extraction of Aromatic Aldehydes from Plant Material

The choice of extraction solvent and method is critical for the efficient recovery of this compound. A general workflow for solvent extraction is outlined below.

Protocol Details:

-

Sample Preparation: Fresh plant or fungal material should be thoroughly cleaned and dried to a constant weight. Lyophilization (freeze-drying) is preferred to minimize the degradation of thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is extracted with a suitable organic solvent. Methanol, ethanol, or ethyl acetate are commonly used for the extraction of moderately polar compounds like aromatic aldehydes. The extraction can be performed by maceration (soaking) or accelerated by sonication. A typical solvent-to-sample ratio is 10:1 (v/w).

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Further Purification (Optional): The crude extract can be further purified using techniques such as solid-phase extraction (SPE) or column chromatography to isolate the aldehyde fraction.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used technique for the quantification of aromatic compounds.

Methodological Parameters:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable for the separation of benzofuran derivatives.[8][9]

-

Mobile Phase: A gradient elution with acetonitrile and water (acidified with formic or phosphoric acid to improve peak shape) is a common starting point.

-

Detection: UV detection at the maximum absorbance wavelength (λmax) of this compound should be used for optimal sensitivity. The λmax should be determined experimentally by scanning a pure standard.

-

Quantification: Quantification is achieved by creating a calibration curve with a certified reference standard of this compound.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like this compound.

References

- 1. This compound | C9H6O2 | CID 2773875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anticholinesterase and Antityrosinase Secondary Metabolites from the Fungus Xylobolus subpileatus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]

- 4. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Features of Activity of the Phenylpropanoid Biosynthesis Pathway in Melanin-Accumulating Barley Grains [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 1-Benzofuran-5-carbaldehyde: Synonyms, Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzofuran-5-carbaldehyde, a heterocyclic aldehyde with significant potential in medicinal chemistry and materials science. The document details its chemical identity, including a wide range of synonyms and alternative names, and presents its key physicochemical properties in a structured format. A detailed, step-by-step experimental protocol for its synthesis is provided, alongside a discussion of the broader synthetic strategies for benzofuran derivatives. Furthermore, this guide explores the promising biological activities associated with the benzofuran scaffold, with a particular focus on anticancer, anti-inflammatory, and neuroprotective effects. While specific biological data for this compound is emerging, this guide contextualizes its potential by referencing the activities of related derivatives and outlines standard experimental protocols for biological evaluation. Finally, key signaling pathways potentially modulated by benzofuran derivatives are illustrated to provide a deeper understanding of their mechanism of action.

Chemical Identity and Synonyms

This compound is a well-characterized organic compound. For clarity and comprehensive literature searching, a compilation of its various identifiers is crucial.

Table 1: Synonyms and Alternative Names for this compound [1][2]

| Type | Identifier |

| IUPAC Name | This compound |

| CAS Number | 10035-16-2 |

| Systematic Names | Benzofuran-5-carboxaldehyde, 5-Formylbenzofuran |

| Other Names | 5-Benzofurancarboxaldehyde, 5-Formyl-1-benzofuran, 5-Formylbenzo(b)furan, Benzo[b]furan-5-carbaldehyde |

| Depositor-Supplied Synonyms | DTXSID50378761, RefChem:429617, CHEMBL3358215, AKOS006229020 |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, characterization, and application in research and development.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₆O₂ | [2][3] |

| Molecular Weight | 146.14 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid or solid | [4] |

| Melting Point | 36-38 °C | [5] |

| Boiling Point | 70-74 °C at 0.15 mmHg | [1] |

| Density | 1.238 g/cm³ | [1] |

| Solubility | Soluble in organic solvents, limited solubility in water. | |

| InChI Key | LLLBDLDNTMMZHL-UHFFFAOYSA-N | [2] |

| SMILES | O=Cc1ccc2occc2c1 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various established methods in organic chemistry. A common and effective laboratory-scale synthesis is detailed below.

Synthesis of this compound from 2,3-Dihydrobenzofuran-5-carbaldehyde[4]

This synthetic route involves the dehydrogenation of the corresponding dihydrobenzofuran derivative.

Experimental Protocol:

-

Reaction Setup: To a solution of 2,3-dihydrobenzofuran-5-carbaldehyde (0.364 g, 2.46 mmol) in chlorobenzene (7.3 mL) at room temperature under an argon atmosphere, add N-bromosuccinimide (NBS, 0.656 g, 3.69 mmol) and azobisisobutyronitrile (AIBN, 8.10 mg, 49.2 μmol).

-

Reaction Conditions: Stir the reaction mixture at 80 °C for 1 hour.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (EtOAc).

-

Extraction: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography using an eluent of ethyl acetate/hexane (3:97) to yield this compound (0.268 g, 75% yield) as a colorless oil.

Workflow Diagram for the Synthesis of this compound:

Spectral Data

The characterization of this compound is confirmed through various spectroscopic techniques.

Table 3: Spectral Data for this compound

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.99 (s, 1H, -CHO), 8.07 (s, 1H, Ar-H), 7.79 (d, J = 8.8 Hz, 1H, Ar-H), 7.65 (d, J = 2.0 Hz, 1H, furan-H), 7.54 (d, J = 8.8 Hz, 1H, Ar-H), 6.82 (d, J = 2.0 Hz, 1H, furan-H). | [4] |

| IR (Infrared) Spectroscopy | Characteristic peaks expected for: C=O stretch (aldehyde) around 1700 cm⁻¹, C-H stretch (aldehyde) around 2850 and 2750 cm⁻¹, aromatic C=C stretching in the 1600-1475 cm⁻¹ region, and C-O-C stretching of the furan ring. | [6] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) expected at m/z = 146. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion (m/z = 145) and the loss of carbon monoxide (M-29) from the acylium ion. | [7][8][9] |

Biological Activity and Drug Development Potential

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[10] While specific, quantitative biological data for this compound is not extensively reported in publicly available literature, the activities of its derivatives suggest significant therapeutic potential.

Anticancer Activity

Numerous benzofuran derivatives have demonstrated potent anticancer activities against a variety of human cancer cell lines, including lung, cervical, breast, and colon cancers.[11][12][13] Some derivatives have shown IC₅₀ values in the low micromolar and even nanomolar range.[11] The mechanism of action often involves the induction of apoptosis and the inhibition of key oncogenic pathways.

Anti-inflammatory Activity

Benzofuran derivatives have been investigated for their anti-inflammatory properties. Certain compounds have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages, with some derivatives exhibiting IC₅₀ values comparable to or better than the standard drug celecoxib.[14][15] The anti-inflammatory effects of some benzofuran hybrids have been linked to the modulation of the NF-κB and MAPK signaling pathways.[16]

Neuroprotective Effects

The neuroprotective potential of benzofuran derivatives is an active area of research, particularly for neurodegenerative diseases like Alzheimer's.[17] Some compounds have shown the ability to protect neuronal cells from excitotoxicity and oxidative stress.[18] The mechanisms underlying these effects may involve the modulation of pathways related to neuronal survival and the reduction of inflammatory markers in the brain.[19]

Table 4: Reported Biological Activities of Benzofuran Derivatives (for Context)

| Activity | Example Compound(s) | Reported IC₅₀ / Effect | Reference |

| Anticancer | 3-Amidobenzofuran derivatives | IC₅₀ values of 3.01-9.13 μM against various cancer cell lines. | [11] |

| Anticancer | 4,6-di(benzyloxy)-3-phenylbenzofuran | IC₅₀ = 0.874 μM for Pin1 inhibition. | [11] |

| Anti-inflammatory | Aza-benzofuran derivatives | IC₅₀ values of 17.3 μM and 16.5 μM for NO inhibition. | [14] |

| Anti-inflammatory | Piperazine/benzofuran hybrid (5d) | IC₅₀ = 52.23 ± 0.97 μM for NO inhibition. | [16] |

| Neuroprotective | 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | Potent protection against NMDA-induced excitotoxicity. | [18] |

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its derivatives, standardized in vitro assays are employed.

Cell Viability (MTT) Assay for Cytotoxicity Screening

This colorimetric assay is widely used to determine the cytotoxic potential of a compound and to calculate its IC₅₀ value.

Protocol:

-

Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow for overnight attachment.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (typically in DMSO, ensuring the final DMSO concentration is non-toxic, usually <0.5%) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO alone) and a positive control (a known cytotoxic drug).

-

MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of the test compound. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can then be determined using appropriate software.

Logical Workflow for IC₅₀ Determination:

Potential Signaling Pathways

Based on the observed anti-inflammatory activities of related benzofuran derivatives, this compound may modulate key inflammatory signaling pathways such as NF-κB and MAPK.

NF-κB and MAPK Signaling Pathways

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways are crucial in regulating the expression of pro-inflammatory genes. Upon stimulation by agents like LPS, these pathways are activated, leading to the production of inflammatory mediators. Inhibition of these pathways is a key strategy for the development of anti-inflammatory drugs.

Diagram of Potential Inhibition of NF-κB and MAPK Pathways by Benzofuran Derivatives:

Conclusion

This compound is a versatile building block with significant potential for the development of novel therapeutic agents and functional materials. This technical guide has provided a comprehensive overview of its chemical identity, physicochemical properties, and a detailed synthetic protocol. While direct biological data for this specific compound is limited, the extensive research on the benzofuran scaffold strongly suggests its potential in anticancer, anti-inflammatory, and neuroprotective applications. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore the therapeutic utility of this compound and its derivatives. Further investigation into its specific biological activities and mechanisms of action is warranted to fully realize its potential in drug discovery and development.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C9H6O2 | CID 2773875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 10035-16-2 [m.chemicalbook.com]

- 5. 10035-16-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. scribd.com [scribd.com]

- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. jopcr.com [jopcr.com]

- 16. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics [koreascience.kr]

- 19. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 1-Benzofuran-5-carbaldehyde

This technical guide provides a comprehensive overview of 1-Benzofuran-5-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Molecular and Physical Properties

This compound, also known as 5-formylbenzofuran, is an aromatic aldehyde.[1] Its chemical structure consists of a benzofuran core with a formyl group attached to the 5th position of the benzene ring.

| Property | Value |

| Molecular Formula | C₉H₆O₂[1][2][3][4][5][6][7][8][9] |

| Molecular Weight | 146.14 g/mol [1][3][5][7][8][9] |

| Appearance | White to off-white crystalline solid[1] or colorless to light yellow liquid[2] |

| Melting Point | 36-38 °C[3][10] or 50.5 °C[1][2] |

| Boiling Point | 70-74 °C at 0.15 mmHg[1][2] |

| Density | 1.238 g/cm³[1][2] |

| Flash Point | 110.2 °C[1][2] |

| CAS Number | 10035-16-2[1][2][4][9] |

Synthesis of this compound

A common method for the synthesis of this compound involves a Grignard reaction followed by formylation.

Experimental Protocol: Grignard Reaction and Formylation

This protocol details the synthesis of this compound from 5-bromo-1-benzofuran.

Materials:

-

5-bromo-1-benzofuran

-

Magnesium (Mg) turnings

-

Iodine (I₂) crystal

-

Dry Tetrahydrofuran (THF)

-

Dry N,N-Dimethylformamide (DMF)

-

3N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

-

Petroleum ether

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

A mixture of 5-bromo-1-benzofuran (0.5 g), Mg (0.92 g, 0.038 mol), and a crystal of I₂ in dry THF (2.5 mL) is refluxed under a nitrogen atmosphere for 30 minutes.[1]

-

Once the iodine color disappears, a solution of 5-bromo-1-benzofuran (4.5 g) in 25 mL of dry THF is added, and the mixture is refluxed for an additional 2 hours.[1]

-

The reaction mixture is then cooled to -40 °C, and dry DMF (3.6 g) is added dropwise.[1]

-

The mixture is slowly warmed to room temperature over a period of 12 hours.[1]

-

Afterward, the reaction mixture is cooled to 0 °C and acidified to a pH of 2 with 3N HCl, followed by stirring for 30 minutes.[1]

-

The mixture is diluted with water (500 mL) and extracted with ethyl acetate (2 x 200 mL).[1]

-

The combined organic layers are washed with brine and dried.[1]

-

The solvent is removed under vacuum, and the crude product is purified by column chromatography on silica gel using a petroleum ether/dichloromethane eluent system to yield this compound.[1]

Yield: Approximately 54%.[1]

Logical Workflow of Synthesis

Caption: Synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

While this compound serves primarily as a synthetic intermediate, its core benzofuran structure is present in numerous molecules with significant biological activities. This suggests that derivatives of this compound could be explored for similar properties.

IDO1 Inhibition

Derivatives of benzofuran have been identified as novel inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[6][7][11] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a target in cancer immunotherapy.[7][12] Inhibition of IDO1 can restore anti-tumor immune responses.[12]

Caption: Potential IDO1 inhibition by benzofuran derivatives.

Anti-inflammatory Activity via NF-κB and MAPK Signaling

Benzofuran hybrids have demonstrated anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.[13][14] These pathways are crucial in regulating the expression of pro-inflammatory mediators.

Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.

STING Agonism and Antiviral Activity

Certain benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway.[15] Activation of STING leads to the production of type I interferons, which play a critical role in the innate immune response to viral infections.

Caption: STING pathway activation by benzofuran derivatives.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. benchchem.com [benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. jk-sci.com [jk-sci.com]

- 6. MTMT2: Jung Juyoung et al. Discovery of 5-(N-hydroxycarbamimidoyl) benzofuran derivatives as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (2021) BIOORGANIC & MEDICINAL CHEMISTRY LETTERS 0960-894X 1464-3405 40 [m2.mtmt.hu]

- 7. Discovery of 5-(N-hydroxycarbamimidoyl) benzofuran derivatives as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | C9H6O2 | CID 2773875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 10035-16-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 11. snu.elsevierpure.com [snu.elsevierpure.com]

- 12. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]

- 14. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 1-Benzofuran-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Benzofuran-5-carbaldehyde (CAS No. 10035-16-2), a key intermediate in pharmaceutical research and development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid or solid.[1][2] A summary of its key physical and chemical properties is presented below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C9H6O2 | [1][2][3][4][5] |

| Molecular Weight | 146.14 g/mol | [3][4][5] |

| Appearance | Colorless to light yellow liquid or solid | [1][6] |

| Melting Point | 36-38 °C or 50.5 °C | [1][2] |

| Boiling Point | 70-74 °C at 0.15 mmHg | [1] |

| Flash Point | 110.2 °C | [1] |

| Density | 1.238 g/cm³ | [1] |

| Vapor Pressure | 0.0203 mmHg at 25 °C | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][4][5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3][4][5] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[3][4][5] |

Toxicology Profile

The primary toxicological concerns associated with this compound are irritation to the skin, eyes, and respiratory system.[3][4][5] It is also classified as harmful if swallowed.[3]

| Toxicity Endpoint | Result | Reference |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [3] |

| Skin Irritation | Causes skin irritation | [3][4][5] |

| Eye Irritation | Causes serious eye irritation | [3][4][5] |

| Respiratory Irritation | May cause respiratory irritation | [3][4][5] |

Experimental Protocols

Detailed experimental protocols for determining key safety data are based on internationally recognized guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

This method is used to determine the LD50 value of a substance.

-

Animal Selection: Healthy, young adult female rats are typically used.

-

Housing and Fasting: Animals are housed individually and fasted (food, but not water) for at least 4 hours before dosing.

-

Dosing: A single animal is dosed with the test substance at a starting dose level selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: The animal is observed for signs of toxicity for at least 14 days.

-

Sequential Dosing:

-

If the animal survives, the next animal is dosed at a higher fixed dose level.

-

If the animal dies, the next animal is dosed at a lower fixed dose level.

-

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes of the tested animals.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.

-

Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct that mimics the biochemical and physiological properties of the upper parts of the human skin.

-

Application of Test Chemical: A small amount of the test chemical is applied topically to the surface of the skin tissue model.

-

Incubation: The treated tissue is incubated for a defined period (e.g., 60 minutes).

-

Rinsing and Post-Incubation: The test chemical is removed by rinsing, and the tissue is incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Cell Viability Assessment: Cell viability is measured using a quantitative assay, typically the MTT assay, which measures the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.

-

Classification: A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%).

Caption: Workflow for In Vitro Skin Irritation Testing.

Safe Handling and Storage

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles that meet the European standard EN 166.[4]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[4][7] Inspect gloves before use.[4]

-

Skin and Body Protection: Wear protective clothing to prevent skin exposure.[4]

-

Respiratory Protection: If engineering controls are not sufficient, use a particle respirator (type P95 or P1).[7]

Handling

-

Ensure adequate ventilation, especially in confined areas.[4][5]

-

Do not breathe dust or vapors.[7]

-

Keep away from heat, sparks, and open flames.

-

Handle in accordance with good industrial hygiene and safety practices.[4]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

-

Store under an inert atmosphere as the material is air sensitive.[1][4][5]

-

Incompatible materials include strong oxidizing agents.[5]

First Aid Measures

-

General Advice: If symptoms persist, call a physician.[4][5] Show the safety data sheet to the doctor in attendance.[7]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4][5][7] Get medical attention.[4][5]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[4][5][7] If skin irritation persists, call a physician.[4][5]

-

Inhalation: Remove to fresh air.[4][5][7] If not breathing, give artificial respiration.[7] Get medical attention if symptoms occur.[4][5]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[4] Never give anything by mouth to an unconscious person.[7] Get medical attention if symptoms occur.[4]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[8] Ensure adequate ventilation.[7][8] Evacuate personnel to safe areas.[7][8]

-

Environmental Precautions: Should not be released into the environment.[4][5] Prevent product from entering drains.

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[4][5][7] Avoid dust formation.[4][5][7][8]

Disposal Considerations

Dispose of this material and its container in accordance with local, regional, national, and international regulations.

Caption: Risk Assessment and Handling Workflow.

References

- 1. This compound CAS 10035-16-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 10035-16-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. This compound | C9H6O2 | CID 2773875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.fr [fishersci.fr]

- 5. fishersci.com [fishersci.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. capotchem.com [capotchem.com]

- 8. Page loading... [guidechem.com]

Small Molecule Kinase Inhibitors: A Core Building Block for Pharmaceutical Innovation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Small molecule kinase inhibitors represent a cornerstone of modern pharmaceutical research and development, particularly in precision oncology.[1][2] Kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins and other substrates.[3][4] This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[4] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them highly attractive targets for therapeutic intervention.[5]

This guide provides a technical overview of small molecule kinase inhibitors, focusing on their mechanism of action, the signaling pathways they target, quantitative measures of their efficacy, and the experimental protocols used for their characterization.

The EGFR Signaling Pathway: A Primary Target in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that has been implicated in the pathogenesis and progression of multiple cancer types, including non-small cell lung cancer (NSCLC) and colorectal cancer.[6][7] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1][8] This activation initiates several downstream signaling cascades that are crucial for tumor cell proliferation, survival, and metastasis.[6][8]

Two of the major signaling pathways activated by EGFR are:

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in regulating cell proliferation and differentiation.[9]

-

The PI3K-AKT-mTOR Pathway: This pathway is a critical regulator of cell survival, growth, and metabolism.[6]

The diagram below illustrates a simplified representation of the EGFR signaling cascade.

Caption: Simplified EGFR signaling pathway leading to cancer cell proliferation and survival.

Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR, such as Gefitinib and Erlotinib, function by competitively binding to the ATP-binding site within the kinase domain of EGFR. This action prevents the phosphorylation and subsequent activation of downstream signaling pathways, thereby inhibiting tumor growth.[9]

Quantitative Analysis of Kinase Inhibitor Potency

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for two first-generation EGFR inhibitors, Gefitinib and Erlotinib, against various NSCLC cell lines with different EGFR mutation statuses.

| Inhibitor | Cell Line | EGFR Mutation | IC50 (nM) |

| Gefitinib | HCC827 | Exon 19 Deletion | 13.06[10] |

| PC-9 | Exon 19 Deletion | 77.26[10] | |

| H3255 | L858R | 0.003 µM (3 nM)[10] | |

| H1975 | L858R & T790M | > 4 µM (>4000 nM)[10] | |

| Erlotinib | PC-9 | Exon 19 Deletion | 7[11] |

| H3255 | L858R | 12[11] | |

| H1975 | L858R & T790M | > 200 nM (approx.)[11][12] |

Data compiled from multiple sources. Values can vary based on experimental conditions.[10][11][12]

Experimental Protocol: In Vitro Kinase Inhibition Assay

Determining the IC50 value is a critical step in the characterization of a novel kinase inhibitor.[13] Luminescence-based kinase assays, which measure the amount of ATP consumed or ADP produced during the kinase reaction, are widely used for this purpose.[5][14]

Protocol: ADP-Glo™ Kinase Assay

This protocol provides a generalized method for measuring kinase activity and inhibitor potency.

I. Materials:

-

Kinase of interest (e.g., recombinant EGFR)

-

Kinase-specific substrate peptide

-

ATP (at a concentration near the Kₘ for the kinase)

-

Test inhibitor (e.g., Erlotinib)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 384-well or 96-well assay plates

-

Plate reader with luminescence detection capabilities

II. Method:

-

Inhibitor Preparation: Prepare a 10-point serial dilution of the test inhibitor (e.g., Erlotinib) in 100% DMSO. A typical starting concentration is 10 mM.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

-

Add 2 µL of a 2X kinase solution (containing the kinase in assay buffer) to each well.

-

Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[15]

-

-

Initiation of Kinase Reaction:

-

Add 2 µL of a 2X substrate/ATP solution to each well to initiate the reaction. The final reaction volume is 5 µL.

-

Cover the plate and incubate for 60 minutes at 30°C.[5]

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.[5]

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.[5]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[5]

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the resulting data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

-

The Drug Discovery Workflow for Small Molecule Inhibitors

The path from an initial concept to a clinically approved small molecule kinase inhibitor is a long, complex, and iterative process. It involves multiple stages, each with its own set of challenges and objectives.[16][17] The general workflow is a systematic approach to ensure the final drug candidate is safe, effective, and developable.[16]

Caption: A generalized workflow for small molecule drug discovery.

This structured progression, often aided by computer-aided drug design (CADD), ensures that only the most promising candidates advance, optimizing the chances of developing a successful therapeutic agent.[18][19]

References

- 1. researchgate.net [researchgate.net]

- 2. Who are the leading innovators in small molecule kinase inhibitors for the pharmaceutical industry? [pharmaceutical-technology.com]

- 3. Evolution of Small Molecule Kinase Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

- 15. benchchem.com [benchchem.com]

- 16. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]

- 17. reddit.com [reddit.com]

- 18. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

The Pivotal Role of N-Boc-4-piperidone: A Versatile Intermediate in Modern Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics is an intricate journey, often hinging on the strategic design and synthesis of complex molecular architectures. At the heart of this endeavor lies the utility of versatile chemical intermediates—molecular building blocks that provide a foundation for the construction of a diverse array of bioactive compounds. Among these, N-Boc-4-piperidone has emerged as a cornerstone scaffold in medicinal chemistry, offering a unique combination of stability, reactivity, and adaptability that makes it an invaluable tool in the synthesis of a wide range of pharmaceuticals. This technical guide provides a comprehensive overview of N-Boc-4-piperidone, detailing its physicochemical properties, synthesis, and pivotal role in the development of potent therapeutics, alongside detailed experimental protocols and visual representations of its synthetic utility and biological relevance.

Physicochemical Properties of N-Boc-4-piperidone

N-Boc-4-piperidone, also known as tert-butyl 4-oxopiperidine-1-carboxylate, is a white to off-white crystalline solid. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's stability and modulates its reactivity, making it an ideal starting material for multi-step syntheses.[1]

| Property | Value | Reference(s) |

| CAS Number | 79099-07-3 | [2][3][4] |

| Molecular Formula | C₁₀H₁₇NO₃ | [1][2][3] |

| Molecular Weight | 199.25 g/mol | [1][2][5] |

| Melting Point | 73-77 °C | [2][6] |

| IUPAC Name | tert-butyl 4-oxopiperidine-1-carboxylate | [1] |

| Synonyms | 1-Boc-4-piperidone, N-Boc-4-piperidone, Boc-piperidone | [2][3][4] |

| Solubility | Soluble in DMSO and ethanol; sparingly soluble in PBS (pH 7.2) | [3] |

Synthesis of N-Boc-4-piperidone

The efficient synthesis of N-Boc-4-piperidone is crucial for its widespread application. The most common and scalable method involves the protection of the nitrogen atom of 4-piperidone using di-tert-butyl dicarbonate (Boc₂O).

| Reaction | Reagents and Conditions | Yield | Reference(s) |

| Boc Protection | 4-piperidone monohydrate hydrochloride, di-tert-butyl dicarbonate (Boc₂O), triethylamine, methanol, room temperature, 20 hours | Quantitative | [1] |

| Industrial Scale | 4-piperidone hydrochloride, Boc₂O, triethylamine, catalytic 4-dimethylaminopyridine (DMAP), methanol, 20-25°C | High | [1] |

Applications in the Synthesis of Bioactive Molecules

The true versatility of N-Boc-4-piperidone is demonstrated in its application as a precursor to a multitude of biologically active molecules. Its ketone functionality and the readily cleavable Boc group allow for a wide range of chemical transformations.

Reductive Amination: A Gateway to Diverse Scaffolds

Reductive amination of the ketone group is a cornerstone reaction of N-Boc-4-piperidone, providing access to a vast chemical space of substituted piperidines.[7] This reaction is pivotal in the synthesis of numerous pharmaceutical agents.

| Product | Amine | Reducing Agent | Yield | Reference(s) |

| tert-butyl 4-(dodecylamino)piperidine-1-carboxylate | n-dodecylamine | Sodium triacetoxyborohydride | 90% | [7] |

| tert-butyl 4-(phenylamino)piperidine-1-carboxylate | Aniline | Sodium triacetoxyborohydride | Not specified | [7][8] |

| N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine | 3,4-dichloroaniline | Not specified | Not specified | [9] |

A Key Intermediate in the Synthesis of Fentanyl

N-Boc-4-piperidone is a critical precursor in the synthesis of the potent opioid analgesic, fentanyl, and its analogues.[3][10][11] The synthetic route to fentanyl highlights several key transformations of the N-Boc-4-piperidone core.

| Intermediate | Reaction | Key Reagents | Reference(s) |

| tert-butyl 4-(phenylamino)piperidine-1-carboxylate | Reductive Amination | Aniline, Sodium triacetoxyborohydride | [8][12] |

| tert-butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate | Acylation | Propionyl chloride, Diisopropylethylamine | [12] |

| N-phenyl-N-(piperidin-4-yl)propionamide | Boc Deprotection | 4M HCl in 1,4-dioxane | [12] |

| Fentanyl | N-Alkylation | 2-Bromoethylbenzene, Cesium carbonate | [12] |